tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate
Description
Properties
CAS No. |
1782254-06-1 |
|---|---|
Molecular Formula |
C13H27N3O2 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-6-14-4/h14H,5-11H2,1-4H3 |
InChI Key |
TVKPKVDBBMSCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCNC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(methylamino)propylamine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
Pharmacological Studies
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate has been investigated for its potential pharmacological effects. It is known to interact with various receptors, making it a candidate for studies related to:
- Cardiovascular Health : The compound has been explored as a modulator of cardiac sarcomeres, potentially aiding in the treatment of heart diseases by enhancing cardiac myosin activity .
- Neuropharmacology : Its structural similarity to other piperazine derivatives suggests possible applications in treating neurological disorders, including anxiety and depression .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in:
- Drug Development : Researchers utilize this compound to create new derivatives that may exhibit enhanced therapeutic profiles or reduced side effects compared to existing drugs .
Biochemical Research
In biochemical assays, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to influence biological systems makes it a useful tool for:
- Enzyme Inhibition Studies : Investigating its role as a potential inhibitor or modulator of specific enzymes involved in metabolic processes .
Case Study 1: Cardiovascular Modulation
Research published in patent US7507735B2 highlights the compound's ability to modulate cardiac function through its interaction with myosin, suggesting its potential as a therapeutic agent for heart failure and other cardiovascular conditions .
Case Study 2: Neuroactive Properties
A study investigating various piperazine derivatives found that compounds similar to this compound exhibited anxiolytic effects in animal models, indicating a promising avenue for further exploration in treating anxiety disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Chemical Properties
- Melting Points: tert-butyl 4-[3-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)propyl]piperazine-1-carboxylate: 280–282°C .
- Solubility: Compounds with polar groups (e.g., methylamino, sulfonyloxy) exhibit higher solubility in polar solvents (e.g., CH3OH, DMF). Aromatic derivatives (e.g., 4-decylbenzoyl) show preference for non-polar solvents (e.g., cyclohexane, EtOAc) .
Key Structural-Activity Relationships (SAR)
- Amino vs. Ether Groups: The methylamino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to ether derivatives (e.g., benzyloxy), favoring kinase inhibition .
- Aromatic vs. Aliphatic Substituents : Aromatic acyl groups (e.g., 4-decylbenzoyl) improve lipophilicity and membrane permeability, critical for targeting intracellular transporters like Spns2 .
- Sulfonate Esters : Methylsulfonyloxy derivatives serve as versatile intermediates for further functionalization due to the sulfonate’s leaving group capability .
Biological Activity
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 250.30 g/mol
IUPAC Name: this compound
CAS Number: 2229586-45-0
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a suitable candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Piperazine Ring: The initial step involves cyclization to form the piperazine structure.
- Introduction of Functional Groups: Subsequent steps introduce the tert-butyl and methylamino groups, along with the carboxylate moiety.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various signaling pathways through:
- Receptor Binding: The compound can act as an agonist or antagonist for certain receptors, influencing cellular responses.
- Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic processes, affecting cell proliferation and survival.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies involving xenograft mouse models demonstrated that certain analogs could inhibit tumor growth effectively. A notable study reported an IC50 value of approximately 3.8 μM in cancer cell lines dependent on RAS signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that related compounds may offer neuroprotective benefits. For example, compounds structurally similar to this compound have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .
Case Studies
- Study on Antitumor Efficacy:
- Neuroprotection Study:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires:
- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) to protect the piperazine nitrogen during alkylation steps, preventing unwanted side reactions .
- Reaction Conditions : Maintain temperatures between 0–25°C during coupling reactions (e.g., using 3-(methylamino)propyl chloride) to minimize decomposition. Anhydrous solvents (e.g., dichloromethane) and bases like triethylamine improve yield .
- Catalyst Selection : For Suzuki-Miyaura couplings (if aryl groups are introduced), Pd(PPh₃)₄ enhances cross-coupling efficiency .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates via silica gel column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of tert-butyl (δ ~1.4 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and methylamino propyl chain (δ ~2.2 ppm for N–CH₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .
Q. How can researchers troubleshoot common purification challenges encountered during the synthesis of this compound?
- Methodological Answer :
- Low Yield in Alkylation Steps : Increase equivalents of 3-(methylamino)propyl bromide and extend reaction time (12–24 hrs) under nitrogen .
- Byproduct Formation : Use Boc-protected intermediates to reduce side reactions. Purify via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography .
- Hydrolysis of Boc Group : Avoid acidic conditions during workup; use mild bases (e.g., NaHCO₃) for neutralization .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature, cell lines) .
- Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation) to confirm activity .
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants affecting bioactivity .
Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in dopamine D₂/D₃ receptors, focusing on piperazine-aryl interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in lipid bilayers .
- QSAR Models : Corolate substituent effects (e.g., methylamino chain length) with activity using partial least squares regression .
Q. What experimental approaches are recommended for investigating the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethylamino instead of methylamino) or aryl substitutions .
- Biological Screening : Test derivatives in vitro for IC₅₀ values against target enzymes (e.g., kinases) or receptor binding assays .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
